molecular formula C12H11N3OS B8390662 1-(4-Isothiocyanato-2-methoxy-phenyl)-4-methyl-1H-imidazole

1-(4-Isothiocyanato-2-methoxy-phenyl)-4-methyl-1H-imidazole

Cat. No. B8390662
M. Wt: 245.30 g/mol
InChI Key: FFVUQCZFXXJIKP-UHFFFAOYSA-N
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Patent
US08962834B2

Procedure details

A solution of 3-methoxy-4-(4-methyl-imidazol-1-yl)-phenylamine (203 mg, 1 mmol) and of 1,1′-thiocarbonyldi-2(1H)-pyridone (263 mg, 1.1 mmol) in dichloromethane (10 mL) was stirred at 20° C. for 16 h to yield an orange solution. The solution was concentrated under reduced pressure to ¼ of its volume and subjected to column chromatography on silica gel using dichloromethane/methanol (95:5 v/v) as eluent to yield the title compound (230 mg, 94%) as a yellow oil which solidified on standing.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:15])[CH:6]=[CH:7][C:8]=1[N:9]1[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]1.[C:16](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:17]>ClCCl>[N:15]([C:5]1[CH:6]=[CH:7][C:8]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[CH:10]2)=[C:3]([O:2][CH3:1])[CH:4]=1)=[C:16]=[S:17]

Inputs

Step One
Name
Quantity
203 mg
Type
reactant
Smiles
COC=1C=C(C=CC1N1C=NC(=C1)C)N
Name
Quantity
263 mg
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield an orange solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC(=C(C=C1)N1C=NC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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